molecular formula C₂₉H₄₄BrN₅O₅Si₂ B1139847 O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine CAS No. 328394-26-9

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine

Cat. No. B1139847
CAS RN: 328394-26-9
M. Wt: 678.77
InChI Key:
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Description

“O6-Benzyl-8-bromo-N9-[3’,5’-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2’-deoxyribofuranosyl]guanine” is a complex organic compound. It has a molecular formula of C29H44BrN5O5Si2 and a molecular weight of 678.77 . The compound is used in proteomics research .


Molecular Structure Analysis

The molecule consists of a guanine base that is substituted with various groups including a benzyl group, a bromo group, and a complex disiloxanediyl group . Detailed structural analysis would require more specific information or computational modeling.

Scientific Research Applications

DNA Repair Mechanisms

Research has shown that derivatives of O6-benzylguanine, including O6-Benzyl-8-bromo-guanine derivatives, are crucial in studying the mechanisms of DNA repair, specifically targeting the protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT plays a significant role in the cellular defense against alkylating agents by repairing the O6-alkylguanine lesion in DNA. The inhibition of AGT has been shown to increase the effectiveness of alkylating chemotherapeutic agents, suggesting that O6-benzylguanine derivatives could enhance cancer treatment protocols by overcoming tumor resistance to chemotherapy (Raju, Robins, & Vaghefi, 1989).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine, has broad applications in medicinal chemistry. These compounds are of interest due to their potential as chemotherapeutic agents or as tools in the study of biochemical pathways. For example, specific derivatives have been synthesized for positron emission tomography (PET) probe development, aimed at imaging DNA repair proteins in glioblastoma, highlighting their significance in clinical diagnosis and understanding tumor biology (Koyama et al., 2017).

Diagnostic Imaging Applications

O6-Benzylguanine derivatives have been investigated for their use in diagnostic imaging, particularly in developing PET probes for imaging the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) in tumors. The synthesis of 11C-labeled O6-benzylguanine derivatives, for instance, represents a significant advancement in noninvasive methods to assess the expression level of MGMT in glioblastoma, potentially guiding chemotherapy regimens (Koyama et al., 2017).

properties

IUPAC Name

9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-8-bromo-6-phenylmethoxypurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44BrN5O5Si2/c1-17(2)41(18(3)4)37-16-23-22(39-42(40-41,19(5)6)20(7)8)14-24(38-23)35-26-25(32-28(35)30)27(34-29(31)33-26)36-15-21-12-10-9-11-13-21/h9-13,17-20,22-24H,14-16H2,1-8H3,(H2,31,33,34)/t22?,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXBCEWMDJONPM-HEYJASKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(CC(O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C4=C(C(=NC(=N4)N)OCC5=CC=CC=C5)N=C3Br)O[Si](O1)(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H44BrN5O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676263
Record name 6-(Benzyloxy)-8-bromo-9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine

CAS RN

328394-26-9
Record name 6-(Benzyloxy)-8-bromo-9-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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